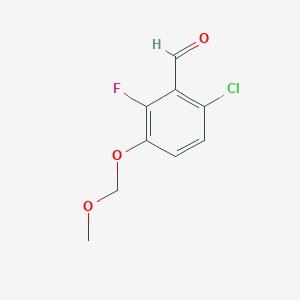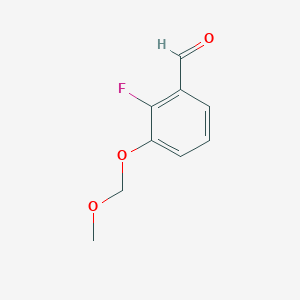
(3-Bromopropyl)cyclobutane
Vue d'ensemble
Description
“(3-Bromopropyl)cyclobutane” is a chemical compound with the molecular formula C7H13Br . It has a molecular weight of 177.08 . This compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves the use of Suzuki-Miyaura coupling reactions . In particular, the synthesis of 3-borylated cyclobutanols has been achieved through a formal [3 + 1]-cycloaddition using readily accessible 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives .Molecular Structure Analysis
Cyclobutane reduces some bond-eclipsing strain by folding (the out-of-plane dihedral angle is about 25º), but the total eclipsing and angle strain remains high . This strain is due to the smaller bond angles in cyclobutane compared to the optimum 109.5º angles of a normal tetrahedral carbon atom .Chemical Reactions Analysis
Cyclobutane undergoes reactions similar to that of cyclopropane due to the weak C-C bonds caused by angle strain . These reactions often lead to the opening of the ring to relieve the ring strain .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 177.08 .Applications De Recherche Scientifique
Synthesis of Chromenes and Carotenoid Pigments
Cyclobutane derivatives, including (3-Bromopropyl)cyclobutane, are utilized as intermediates in the synthesis of complex molecules. Bernard et al. (2004) highlighted their use in synthesizing chromenes containing a cyclobutane ring, which are pivotal in creating the carotenoid pigment capsorubin (Bernard, Floris, Frongia, Piras, & Secci, 2004).
Bioactive Alkaloids from Marine and Terrestrial Species
Dembitsky (2007) discussed the role of cyclobutane-containing alkaloids, derived from natural sources and synthetic analogs, in exhibiting antimicrobial, anticancer, and other biological activities (Dembitsky, 2007).
Catalytic Synthesis of Chiral Molecules
Pagar and RajanBabu (2018) demonstrated the use of a cobalt catalyst to couple ethylene with enynes to form chiral cyclobutane molecules, valuable in pharmaceutical synthesis (Pagar & RajanBabu, 2018).
Photocatalysis in Chemical Reactions
Ischay et al. (2008) reported the use of Ru(bipy)3Cl2 as a visible light photocatalyst for cycloadditions, demonstrating its efficiency in forming cyclobutane products under sunlight (Ischay, Anzovino, Du, & Yoon, 2008).
Development of Arylated Benzolactones
Matsuda, Shigeno, and Murakami (2008) showed how cyclobutanones react with aryl bromides to yield 4-arylmethyl-3,4-dihydrocoumarins, a significant step in chemical synthesis (Matsuda, Shigeno, & Murakami, 2008).
Enantioselective Cycloadditions
Xu, Conner, and Brown (2015) explored catalytic enantioselective cycloadditions to access cyclobutanes and cyclobutenes, crucial for creating biologically significant molecules (Xu, Conner, & Brown, 2015).
Contribution in Drug Candidates
Van der Kolk, Janssen, Rutjes, and Blanco-Ania (2022) discussed the increasing use of cyclobutanes in medicinal chemistry for their unique structural and chemical properties, improving stability and pharmacophore direction in drug candidates (Van der Kolk et al., 2022).
Natural Product Synthesis
Wang and Lu (2018) summarized advances in the total synthesis of cyclobutane-containing natural products, emphasizing strategies for stereocontrolled assembly (Wang & Lu, 2018).
Mécanisme D'action
Target of Action
The primary targets of (3-Bromopropyl)cyclobutane are likely to be molecules that can undergo nucleophilic substitution or elimination reactions . These reactions typically involve a nucleophile, a molecule that donates an electron pair, and an electrophile, a molecule that accepts an electron pair . In the case of this compound, the bromine atom acts as a leaving group, making the compound a potential electrophile .
Mode of Action
This compound can interact with its targets through nucleophilic substitution or elimination reactions . In a nucleophilic substitution reaction, the bromine atom in this compound is replaced by a nucleophile . In an elimination reaction, the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .
Biochemical Pathways
Given its potential to undergo nucleophilic substitution and elimination reactions, it could potentially interfere with various biochemical pathways involving similar reactions . For instance, it could disrupt the normal function of proteins or enzymes that contain nucleophilic amino acids, such as serine, threonine, or cysteine .
Pharmacokinetics
Cycloalkanes, the class of compounds to which this compound belongs, are generally lipophilic . This suggests that this compound could potentially cross cell membranes and distribute throughout the body. Its metabolism and excretion would likely involve enzymatic reactions that convert it into more polar metabolites, which could then be excreted in the urine or bile .
Result of Action
Its potential to undergo nucleophilic substitution and elimination reactions suggests that it could modify the structure of biomolecules, potentially altering their function . For instance, it could potentially react with nucleophilic amino acids in proteins, leading to changes in protein structure and function .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other chemicals, could influence the action, efficacy, and stability of this compound. For instance, higher temperatures could increase the rate of its reactions, while extreme pH values could affect its stability . The presence of other chemicals could also influence its reactivity, either by competing for the same targets or by reacting with this compound itself .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Brominated compounds like (3-Bromopropyl)cyclobutane are often used in organic synthesis, including the formation of carbon-carbon bonds via Suzuki–Miyaura coupling .
Cellular Effects
Brominated compounds can potentially interact with cellular components and influence cellular functions .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Propriétés
IUPAC Name |
3-bromopropylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c8-6-2-5-7-3-1-4-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUIQVJDNMTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307179 | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21782-49-0 | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21782-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


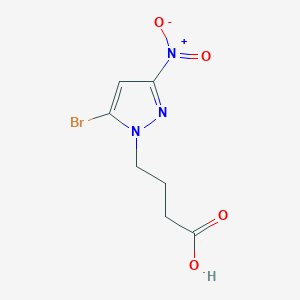


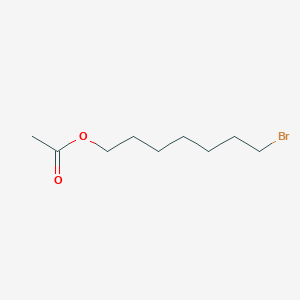

![N-[(5-Amino-1H-1,2,4-triazol-3-yl)methyl]phthalimide](/img/structure/B3252567.png)

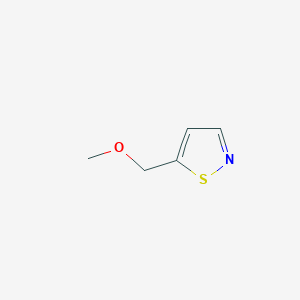
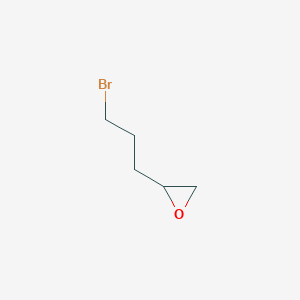
![2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B3252598.png)

![Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3252613.png)
